molecular formula C7H10S B074554 2-Propylthiophene CAS No. 1551-27-5

2-Propylthiophene

Cat. No. B074554
CAS RN: 1551-27-5
M. Wt: 126.22 g/mol
InChI Key: BTXIJTYYMLCUHI-UHFFFAOYSA-N
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Description

2-Propylthiophene is a chemical compound belonging to the thiophene family, which are sulfur-containing heterocycles. These compounds play a significant role in the synthesis of polymers, pharmaceuticals, and agrochemicals due to their unique chemical properties and structural features.

Synthesis Analysis

The synthesis of thiophene derivatives often involves palladium(0)-catalyzed coupling reactions, such as Stille's reaction, which is a powerful tool for constructing conjugated systems. For example, Barbarella et al. (1996) described the regioselective synthesis of oligothiophenes, which are essential for understanding the synthesis pathways of compounds like 2-Propylthiophene (Barbarella et al., 1996).

Molecular Structure Analysis

The molecular structure of thiophene derivatives can exhibit non-planar conformations due to substituent effects, as highlighted in studies on various thiophene-based compounds. These structural analyses are crucial for understanding the electronic and photophysical properties of these materials (Kubicki et al., 2012).

Chemical Reactions and Properties

Thiophene derivatives undergo a wide range of chemical reactions, including electrophilic substitutions and coupling reactions. The reactivity towards different reagents can lead to a variety of functionalized thiophene compounds, which are useful intermediates for further chemical transformations (Fondjo et al., 2006).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structures and substituents. These properties are essential for the application of thiophene-based materials in various fields (Hsu et al., 2004).

Chemical Properties Analysis

Thiophene derivatives exhibit unique chemical properties, including their redox behavior, which is critical for their application in electronic and optoelectronic devices. The electron-donating and -accepting abilities of these compounds can be tuned by functionalization, affecting their electrochemical and photophysical behaviors (Ono et al., 2010).

Scientific Research Applications

  • Organic Synthesis : 2-Propylthiophene can be used in the synthesis of various thiophene derivatives . These derivatives have been found to exhibit a wide range of biological activities and are used in the development of new drugs .

  • Polymer Chemistry : 2-Propylthiophene can be used in the development of new polymers . These polymers can have various applications in different industries, including electronics, coatings, and materials science .

  • Drug Discovery : 2-Propylthiophene and its derivatives can be used in drug discovery . They can serve as building blocks for the synthesis of new drugs with potential therapeutic effects .

  • Biochemistry : 2-Propylthiophene can be used in various biochemical applications . For example, it can be used in the study of biological systems, the development of new biochemical assays, and the synthesis of new biochemical reagents .

Safety And Hazards

2-Propylthiophene is classified as a flammable liquid and vapor . Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces. It should be stored in a cool, well-ventilated place . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be rinsed with water . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

2-propylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10S/c1-2-4-7-5-3-6-8-7/h3,5-6H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXIJTYYMLCUHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50165810
Record name Isopropylthiophene
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Molecular Weight

126.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

158.00 to 159.00 °C. @ 760.00 mm Hg
Record name 2-Propylthiophene
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Propylthiophene

CAS RN

1551-27-5
Record name 2-Propylthiophene
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Record name 2-Propylthiophene
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Record name 2-Propylthiophene
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Record name Isopropylthiophene
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Record name Isopropylthiophene
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Record name 2-PROPYLTHIOPHENE
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Record name 2-Propylthiophene
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URL http://www.hmdb.ca/metabolites/HMDB0033160
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
230
Citations
RW Higgins, EM Wu - Journal of Chemical and Engineering Data, 1962 - ACS Publications
… Pure samples of 2-ethyl- and 2-propylthiophene submitted have led to the identification of these substituted thiophenes in some samples of petroleum. Mass spectral analysis of the …
Number of citations: 2 pubs.acs.org
AR Katritzky, M Balasubramanian, M Siskin - Energy & fuels, 1992 - ACS Publications
The title compounds are unaffected under both thermolysis and neutral aquathermolysis conditions up to 350 C. In the presence of 10% phosphoric acid, thiophene gave …
Number of citations: 38 pubs.acs.org
T Korenaga, R Sasaki, K Shimada - Dalton Transactions, 2015 - pubs.rsc.org
… of benzo[b]thiophene or 2-propylthiophene with Ar–I in the … 2-propylthiophene to estimate the acceleration effect of the highly electron-poor SPhos 1. The reactions of 2-propylthiophene …
Number of citations: 12 pubs.rsc.org
JSS Damsté, AC Kock-van Dalen, JW De Leeuw… - … of Chromatography A, 1988 - Elsevier
The ability of flash pyrolysis-gas chromatography with dual flame ionization and flame photometric detection, and flash pyrolysis-gas chromatography-mass spectrometry, to afford …
Number of citations: 123 www.sciencedirect.com
MA Ryashentseva, KM Minachev, EP Belanova… - Bulletin of the Academy …, 1985 - Springer
… In the presence of a chromium-containing catalyst, 2-ethylthiophene and 2,5-dimethylthiophene are formed from hydrogen sulfide and n-hexane; 2-propylthiophene and 2-methyl-5…
Number of citations: 4 link.springer.com
VI Khvostenko, II Furlei - Theoretical and Experimental Chemistry, 1971 - Springer
… Table 4 gives the latter spectrum for 50 eV electrons on 2-propylthiophene. The line strength is inversely related to the mass of the ion. The ions observed in resonant capture give some …
Number of citations: 1 link.springer.com
PE Sudol, GS Ochoa, RE Synovec - Journal of Chromatography A, 2021 - Elsevier
… For the 1.5 ppm versus neat hitlist, 2-propylthiophene (LOQ = 0.64 ppm) improved from hit 59 to 17, benzo[b]thiophene (LOQ = 1.1 ppm) from hit 98 to 28, and 2,5-dimethylthiophene (…
Number of citations: 28 www.sciencedirect.com
B Cabanas, MT Baeza, P Martin… - … journal of chemical …, 2006 - Wiley Online Library
… The proposed Arrhenius expressions for 2-ethylthiophene, 2-propylthiophene, 2,5-dimethylthiophene, and 2-chlorothiophene are k = (4.2 ± 0.28) ×10 −16 exp[(2280 ± 70)]/T, k = (7.0 ± 2…
Number of citations: 9 onlinelibrary.wiley.com
W Du, Y Wang, Q Yan, S Bai, Y Huang, L Li… - Food Research …, 2023 - Elsevier
… In Particular, the addition of aliphatic aldehydes changed the formation pathway of 2-propylthiophene, thieno[3,2-b]thiophene, and 2,5-thiophenedicarboxaldehyde. Heatmap and PLS-…
Number of citations: 3 www.sciencedirect.com
D Kitagawa, K Sasaki, S Kobatake - Bulletin of the Chemical Society of …, 2011 - journal.csj.jp
… ether containing 3,5-dibromo-2-propylthiophene (15g, 0.053 mol) was added 35 mL of 15% n-BuLi hexane solution (0.056 mol) at đ78C under argon atmosphere, and the solution was …
Number of citations: 47 www.journal.csj.jp

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